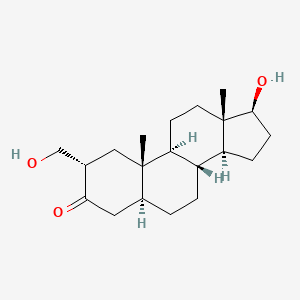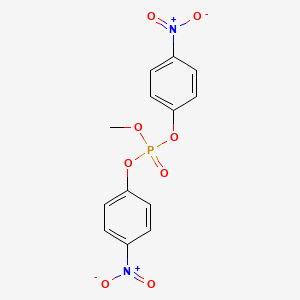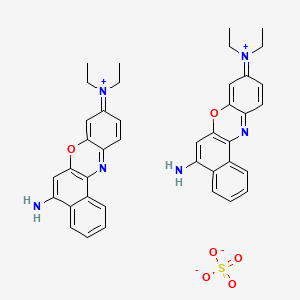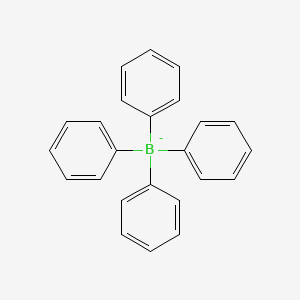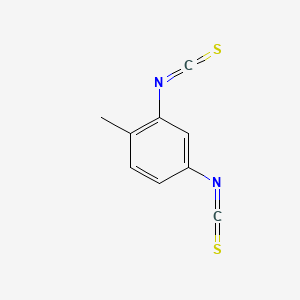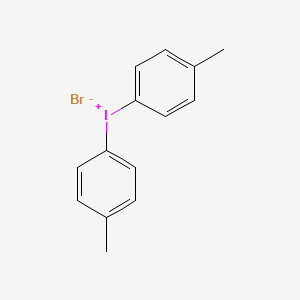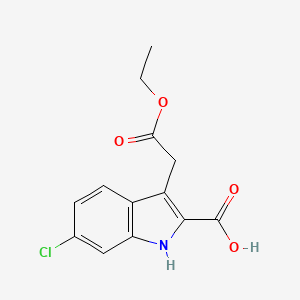
6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid
Übersicht
Beschreibung
6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is also known as Etodolac, which is a non-steroidal anti-inflammatory drug that is used to treat pain and inflammation.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid involves the introduction of a chloro group at position 6 of an indole ring, followed by the addition of an ethoxy-oxoethyl-carboxylic acid group at position 3. The synthesis will be carried out in several steps, including protection of functional groups, substitution reactions, and deprotection of functional groups.
Starting Materials
Indole, 6-Chloroindole, Ethyl 2-oxoacetate, Diethyl malonate, Sodium ethoxide, Bromine, Hydrochloric acid, Sodium hydroxide, Sodium bicarbonate, Sodium chloride, Water, Ethanol
Reaction
Step 1: Protection of indole nitrogen with diethyl malonate, Step 2: Bromination of 6-chloroindole to obtain 6-chloro-3-bromoindole, Step 3: Nucleophilic substitution of diethyl malonate-protected indole with 6-chloro-3-bromoindole using sodium ethoxide to obtain 6-chloro-3-(diethyl malonyl)indole, Step 4: Hydrolysis of diethyl malonate-protected indole using hydrochloric acid to obtain 6-chloro-3-indolecarboxylic acid, Step 5: Protection of indole nitrogen with ethyl 2-oxoacetate to obtain ethyl 2-(1H-indol-3-yl)-2-oxoacetate, Step 6: Nucleophilic substitution of ethyl 2-(1H-indol-3-yl)-2-oxoacetate with 6-chloro-3-indolecarboxylic acid using sodium hydroxide to obtain 6-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid, Step 7: Deprotection of ethyl ester using sodium bicarbonate and water to obtain 6-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid reduces inflammation and pain.
Biochemische Und Physiologische Effekte
6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also reduces the expression of adhesion molecules, which play a key role in the recruitment of immune cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid in lab experiments include its well-established anti-inflammatory and analgesic properties, as well as its relatively low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several future directions for the study of 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid. One potential direction is the development of new derivatives of the compound that have improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the compound's potential applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the use of 6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid in combination with other drugs or therapies could also be explored as a way to enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
6-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-2-19-11(16)6-9-8-4-3-7(14)5-10(8)15-12(9)13(17)18/h3-5,15H,2,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFHADLRVPFAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157674 | |
| Record name | SC 50132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(2-ethoxy-2-oxoethyl)-1h-indole-2-carboxylic acid | |
CAS RN |
132623-16-6 | |
| Record name | SC 50132 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132623166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SC 50132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



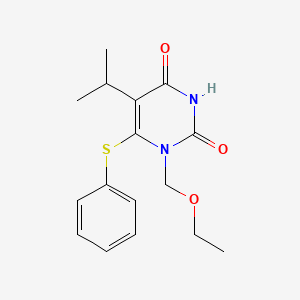
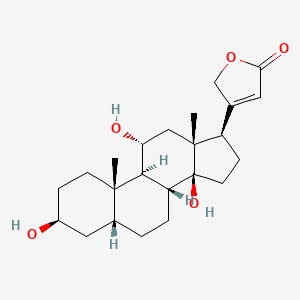
![3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1193909.png)
